Lqh alpha IT (Recombinant)
Description
Contextualizing Scorpion Venom Neurotoxins in Biological Systems
Scorpion venoms are intricate cocktails of biologically active molecules, with neurotoxins being the primary components responsible for their potent effects. ijbs.comresearchgate.net These neurotoxins are highly selective ligands for various ion channels, which are fundamental to cellular excitability and signal transmission in nervous and muscular systems. asknature.orgresearchgate.netmdpi.com By interacting with these channels, scorpion neurotoxins can induce a range of physiological responses, from paralysis in insects to severe pain and other neurological symptoms in mammals. asknature.orgijbs.com The remarkable specificity of these toxins for different ion channel subtypes makes them invaluable tools for dissecting the complex roles of these channels in biological processes. asknature.orgresearchgate.net
Overview of Alpha-Toxins and Their Role in Voltage-Gated Sodium Channel Modulation
A significant class of scorpion neurotoxins is the alpha-toxins. ijbs.com These are polypeptides typically composed of 60 to 70 amino acids, stabilized by multiple disulfide bonds that create a compact and functionally active three-dimensional structure. ijbs.complos.org Alpha-toxins primarily target voltage-gated sodium channels (VGSCs), which are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells. nih.govnih.gov
The primary mechanism of action for alpha-toxins involves binding to a specific site on the VGSC, known as receptor site-3. plos.orglatoxan.combiomol.com This binding event does not prevent the channel from opening but rather inhibits its inactivation process. nih.govlatoxan.combiomol.com By slowing and preventing the complete inactivation of the sodium current, alpha-toxins cause a significant prolongation of the action potential. nih.govnih.gov This disruption of normal neuronal firing patterns leads to the neurotoxic effects observed upon envenomation. researchgate.net The interaction between alpha-toxins and VGSCs is a classic example of a highly evolved molecular relationship, where the toxin is precisely "designed" to modulate the channel's function with profound physiological consequences. nih.govnih.gov
Significance of Recombinant Venom Peptides in Ion Channel Research
The study of venom peptides has traditionally relied on their isolation from natural venom sources. However, this process can be challenging due to the small quantities of individual toxins within the complex venom mixture. The advent of recombinant DNA technology has revolutionized the field by enabling the production of specific venom peptides in larger quantities. exlibrisgroup.comnih.gov Recombinant expression, often in bacterial systems like E. coli, allows researchers to obtain a pure and homogenous supply of a particular toxin for detailed study. exlibrisgroup.comnih.gov
This accessibility to specific toxins is crucial for several reasons. It facilitates in-depth structure-function relationship studies, allowing scientists to pinpoint the amino acid residues responsible for a toxin's specific activity and selectivity. nih.gov Furthermore, recombinant peptides serve as indispensable molecular probes for investigating the structure, function, and pharmacology of ion channels. nih.govexlibrisgroup.comnih.gov By using these highly specific ligands, researchers can map binding sites, understand channel gating mechanisms, and differentiate between various ion channel subtypes. nih.govplos.org
Historical Development of Lqh-alpha-IT Research
Lqh-alpha-IT is a specific alpha-toxin that has garnered significant interest in the scientific community.
Isolation and Initial Characterization
Lqh-alpha-IT was originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. nih.gov Initial studies revealed it to be a 66-amino acid polypeptide. latoxan.com Voltage- and current-clamp experiments demonstrated that Lqh-alpha-IT prolongs the action potential in both insect and rat skeletal muscle preparations by slowing and causing incomplete inactivation of sodium currents. nih.gov A key finding was that while highly toxic to insects, it exhibited a measurable but significantly lower toxicity to mammals, suggesting a degree of phylogenetic selectivity. nih.govcore.ac.uk Unlike some other insect-specific toxins, Lqh-alpha-IT did not compete for the same binding site as the excitatory insect toxin AaIT, indicating a distinct mode of interaction with insect neuronal membranes. nih.govcore.ac.uk Its primary structure and mode of action, however, strongly resembled those of other well-characterized alpha-toxins that affect mammals. nih.gov
Emergence of Recombinant Expression Strategies
The development of recombinant expression systems marked a pivotal moment in Lqh-alpha-IT research. A cDNA clone encoding the toxin was successfully used to produce it in a high-efficiency bacterial expression system. The recombinant Lqh-alpha-IT, produced in E. coli, was isolated from inclusion bodies and refolded in vitro. Crucially, the resulting recombinant toxin was shown to have chemical and biological properties that were indistinguishable from the native toxin isolated from scorpion venom. This breakthrough not only provided a reliable and scalable source of Lqh-alpha-IT but also opened the door for genetic manipulation. Site-directed mutagenesis was subsequently employed to alter the amino acid sequence, with the goal of enhancing its insect-selective toxicity. This demonstrated the potential of using a recombinant approach to optimize the properties of peptide neurotoxins for specific applications. Further developments saw the engineering of the Lqh-alpha-IT cDNA into the Autographa californica Nuclear Polyhedrosis Virus (AcNPV) genome, leading to its functional expression in insect cells and lepidopterous larvae, which showed enhanced insecticidal potency. nih.gov
Properties
Molecular Formula |
C34H48N2O9 |
|---|---|
Molecular Weight |
7,380.4 Da |
Purity |
min. 96% (capillary electrophorensis) |
Origin of Product |
United States |
Molecular Biology and Biochemical Characterization of Recombinant Lqh Alpha It
Genetic Engineering and Expression Systems for Lqh alpha IT Production
The production of recombinant Lqh alpha IT necessitates the use of genetic engineering techniques to clone the toxin's gene into a suitable expression system. The choice of expression vector and host organism is critical for maximizing protein yield and obtaining a biologically active product.
Selection of Expression Vectors and Host Organisms (e.g., Escherichia coli)
Escherichia coli (E. coli) is the most widely used host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and the availability of a multitude of expression vectors. nih.govresearchgate.netnih.gov For Lqh alpha IT, various E. coli strains and expression vectors have been utilized.
Commonly, pET vectors are employed for their T7 promoter-driven high-level expression system. For instance, the pET32 vector has been used to express Lqh alpha IT in E. coli SHuffle T7 Express cells. biorxiv.org These cells are specifically engineered to promote disulfide bond formation in the cytoplasm, which is crucial for the correct folding of many toxins, including Lqh alpha IT, which contains multiple disulfide bridges. nih.gov The use of codon-optimized genes, where the DNA sequence is altered to match the codon usage of the host organism without changing the amino acid sequence, is a common strategy to enhance expression levels. biorxiv.orgrockland.com
| Attribute | Selection for Lqh alpha IT Production | Rationale |
| Host Organism | Escherichia coli (e.g., SHuffle T7 Express) | Rapid growth, low cost, well-characterized genetics, and engineered strains available for disulfide bond formation. nih.govresearchgate.netbiorxiv.org |
| Expression Vector | pET-based vectors (e.g., pET32) | Strong T7 promoter allows for high-level, inducible protein expression. biorxiv.org |
| Genetic Optimization | Codon optimization for E. coli | Matches the codon usage of the host, potentially increasing translation efficiency and protein yield. biorxiv.orgrockland.com |
Strategies for Enhanced Protein Expression and Solubility
A significant challenge in recombinant protein production, particularly in E. coli, is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. researchgate.netcytivalifesciences.comnih.gov Several strategies are employed to enhance the expression and solubility of recombinant Lqh alpha IT.
Lowering the induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, which may allow more time for proper folding and reduce aggregation. biorxiv.orgrockland.comnih.gov Similarly, reducing the concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), can decrease the transcription rate and improve solubility. biorxiv.orgrockland.commdpi.com
Another approach is the co-expression of molecular chaperones, which assist in the proper folding of other proteins. researchgate.netnih.gov For proteins with disulfide bonds like Lqh alpha IT, expression in specialized E. coli strains with an oxidative cytoplasm (e.g., SHuffle T7 Express) or targeting the protein to the periplasm can facilitate correct disulfide bond formation and enhance solubility. nih.govbiorxiv.orgyoutube.com
Role of Fusion Tags in Recombinant Lqh alpha IT Production
Fusion tags are peptides or proteins that are genetically fused to the recombinant protein of interest to aid in its expression, solubility, and purification. uq.edu.aunih.gov The use of fusion tags is a common strategy in the production of recombinant Lqh alpha IT.
For example, a Thioredoxin (Trx) tag has been fused to Lqh alpha IT. biorxiv.org The Trx tag is known to enhance the solubility of its fusion partners and can facilitate the formation of disulfide bonds. uq.edu.auxisdxjxsu.asia Other commonly used solubility-enhancing tags include Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO). researchgate.netuq.edu.au
In addition to improving solubility, fusion tags can simplify purification. The most common affinity tag is the polyhistidine-tag (His-tag), which allows for purification using immobilized metal affinity chromatography (IMAC). uq.edu.auaatbio.com Often, a combination of tags is used, such as a solubility-enhancing tag and an affinity tag, to maximize both soluble expression and ease of purification. uq.edu.au A protease cleavage site is typically engineered between the tag and the target protein to allow for the removal of the tag after purification. xisdxjxsu.asianih.gov
| Fusion Tag | Primary Function | Example of Use with Lqh alpha IT |
| Thioredoxin (Trx) | Solubility Enhancement, Disulfide Bond Formation | Trx-LqhαIT fusion constructs have been successfully expressed. biorxiv.orguq.edu.au |
| Polyhistidine (His-tag) | Affinity Purification | Commonly used for purification of recombinant proteins via IMAC. cytivalifesciences.comuq.edu.au |
| Glutathione S-transferase (GST) | Solubility Enhancement, Affinity Purification | A larger tag that enhances solubility and allows for purification on glutathione-based resins. uq.edu.auxisdxjxsu.asia |
| Maltose Binding Protein (MBP) | Solubility Enhancement, Affinity Purification | A large, highly soluble protein that can significantly improve the solubility of its fusion partner. uq.edu.auxisdxjxsu.asia |
Purification Methodologies for Recombinant Lqh alpha IT
Once expressed, the recombinant Lqh alpha IT must be purified from the host cell proteins and other contaminants. This typically involves a multi-step process to achieve high purity while maintaining the protein's biological activity.
Chromatographic Techniques for High Purity (e.g., Reverse-Phase HPLC, Ion-Exchange, Size-Exclusion)
Chromatography is a powerful technique for separating molecules based on their physical and chemical properties. nih.gov A combination of different chromatographic methods is often used to purify recombinant Lqh alpha IT.
If the protein is expressed with an affinity tag like a His-tag, the initial capture step is often affinity chromatography. avantorsciences.com This technique offers high selectivity and can result in a significant purification in a single step.
Following the initial capture, other chromatographic techniques are employed for further purification. Ion-exchange chromatography (IEC) separates proteins based on their net charge, while size-exclusion chromatography (SEC) separates them based on their size and shape. youtube.comavantorsciences.com SEC is also useful for isolating the correctly folded monomeric protein from aggregates. biorxiv.org
For the final polishing step, reverse-phase high-performance liquid chromatography (RP-HPLC) is frequently used. biorxiv.orgresearchgate.net This technique separates molecules based on their hydrophobicity and is capable of achieving very high purity. nih.govspringernature.com For instance, Lqh alpha IT has been purified using a C18 preparatory column with a water/acetonitrile gradient. biorxiv.org
Refolding Strategies for Active Recombinant Lqh alpha IT
When recombinant Lqh alpha IT is expressed as inclusion bodies, the protein is misfolded and inactive. cytivalifesciences.com To obtain biologically active toxin, the inclusion bodies must be isolated, solubilized using strong denaturants like guanidine (B92328) hydrochloride or urea, and then refolded into their native conformation. cytivalifesciences.comhuji.ac.il
The refolding process is a critical and often challenging step. It typically involves the removal of the denaturant, often by methods such as dialysis or rapid dilution into a refolding buffer. cytivalifesciences.comnih.govnih.gov The composition of the refolding buffer is crucial and often contains additives to prevent aggregation and promote proper folding. A redox system, such as a mixture of reduced and oxidized glutathione, is included to facilitate the correct formation of disulfide bonds. huji.ac.il
Chromatography can also be used to facilitate refolding. On-column refolding, where the denatured protein is bound to a chromatography resin and the denaturant is gradually removed, can be an effective strategy. cytivalifesciences.com This method can minimize aggregation by keeping the protein molecules separated on the solid support during the refolding process.
Quality Control and Purity Assessment of Recombinant Preparations
The production of recombinant Lqh alpha IT (LqhαIT) necessitates rigorous quality control and purity assessment to ensure the integrity and biological activity of the final product. Following expression in a baculovirus system, the recombinant toxin is typically secreted into the supernatant of infected insect cell cultures. The purification process involves a multi-step chromatographic strategy designed to isolate the target protein from host cell proteins, media components, and other contaminants.
A common and effective purification protocol for recombinant LqhαIT involves three sequential column chromatography steps. nih.gov This systematic approach ensures a high degree of purity, with one study reporting a 26,000-fold increase in purification. nih.gov
Table 1: Multi-Step Chromatographic Purification of Recombinant LqhαIT
| Purification Step | Principle | Purpose |
| Gel Filtration Chromatography | Separation based on molecular size. | Removes proteins significantly larger or smaller than LqhαIT. |
| Ion Exchange Chromatography | Separation based on net surface charge. | Binds LqhαIT based on its isoelectric point, separating it from proteins with different charge characteristics. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Provides high-resolution final "polishing" step, separating LqhαIT from closely related isoforms or remaining impurities. |
Following purification, the homogeneity and identity of the recombinant LqhαIT preparations are confirmed using a suite of analytical techniques. These methods are essential to verify that the purified product is the correct protein and is free from significant contaminants.
Key Purity Assessment Methods:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to verify the molecular weight of the purified protein and assess its homogeneity. A single band at the expected molecular mass (approx. 7.5 kDa) is indicative of high purity.
Immunoblotting (Western Blot): Employs specific antibodies against LqhαIT to confirm the identity of the purified protein and detect any potential degradation products.
Amino Acid Analysis: Determines the amino acid composition of the purified protein, which can be compared to the theoretical composition deduced from its gene sequence to confirm identity.
N-terminal Sequencing: Confirms the identity of the protein and verifies the correct proteolytic processing of the signal peptide during secretion from the host insect cells, ensuring the generation of the precise N-terminus found in the native toxin. nih.gov
Primary Sequence Analysis and Post-Translational Considerations
The primary structure of the mature LqhαIT toxin consists of 64 amino acid residues. nih.gov Its sequence has been confirmed by both chemical protein sequencing of the native toxin and deduction from the cloned cDNA. nih.gov The sequence is rich in cysteine residues, which are crucial for its structural integrity and function.
Table 2: Amino Acid Sequence of Mature LqhαIT
| Sequence | GVRDAYIADDKNCVYTCASNGYCNTECTKNGATSGHCYCYGLPDNKVWPLPNR |
| Length | 64 Amino Acids |
| Cysteine Residues | 8 (at positions 12, 16, 22, 26, 36, 46, 48, 63) |
A defining structural feature of LqhαIT, like other scorpion alpha-toxins, is the presence of four intramolecular disulfide bridges. nih.gov These covalent cross-links between cysteine residues are essential for establishing and maintaining the compact, globular fold of the toxin, which consists of a characteristic α-helix and a three-strand antiparallel β-sheet. nih.gov This stable three-dimensional conformation is critical for the toxin's ability to bind to its target site on voltage-gated sodium channels.
The precise connectivity of these four disulfide bonds (e.g., Cys12-Cys63, Cys16-Cys36, Cys22-Cys46, and Cys26-Cys48), which is conserved among classical short-chain scorpion toxins, would be definitively confirmed for recombinant LqhαIT through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry-based peptide mapping under non-reducing conditions. nih.gov The formation of these correct disulfide linkages is a critical quality attribute, as mispaired or scrambled bridges can lead to a misfolded, non-functional protein.
The choice of expression system can significantly influence the post-translational modifications (PTMs) present on a recombinant protein, potentially affecting its structure, stability, and biological activity. Recombinant LqhαIT has been successfully produced using the baculovirus expression vector system (BEVS) in insect cells. nih.gov This eukaryotic system is known for its capacity to perform many of the complex PTMs found in higher eukaryotes, a distinct advantage over prokaryotic systems like E. coli.
Insect cells are capable of performing a variety of PTMs, including N-terminal acetylation, which is the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid residue. This is one of the most common protein modifications in eukaryotes. While the specific PTM profile of recombinant LqhαIT from insect cells has not been detailed in the reviewed literature, the expression system has the necessary enzymatic machinery for such modifications.
The impact of a PTM like acetylation can vary. It can influence protein stability, either by protecting against degradation or by altering folding pathways. It can also affect protein-protein interactions and biological function. In contrast, expression in a bacterial system would likely yield a non-acetylated version of LqhαIT, unless the system was specifically engineered to perform this modification. Therefore, the baculovirus-insect cell system provides a higher probability of producing a recombinant toxin with PTMs, such as acetylation, that more closely resemble those of the native protein. However, direct analytical confirmation using techniques like mass spectrometry would be required to definitively characterize the PTM status of any specific recombinant LqhαIT preparation. nih.gov
Structural Biology of Lqh Alpha It
Three-Dimensional Structural Determination Approaches
The precise architecture of Lqh alpha IT, both in isolation and in complex with its target channels, has been elucidated through advanced structural biology techniques. These methods provide atomic-level insights into the toxin's conformation and its mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, offering insights into their dynamics and conformational states. While a dedicated NMR solution structure for Lqh alpha IT is not extensively detailed in the primary literature, studies on highly similar toxins from the same scorpion venom provide a strong basis for understanding its structural properties.
For instance, the solution structure of Lqh-8/6, a toxin-like peptide also from Leiurus quinquestriatus hebraeus, was determined using homonuclear NMR methods. nih.gov This study revealed the presence of two distinct populations of the peptide in slow interconversion on the NMR timescale. nih.gov This heterogeneity was attributed to a cis/trans isomerization of a peptidyl-prolyl bond, a phenomenon that can introduce significant conformational flexibility in peptides and proteins. nih.gov Such studies underscore the ability of NMR to capture dynamic features that are crucial for the biological function of these toxins. nih.gov
Cryo-electron microscopy (Cryo-EM) has been instrumental in visualizing the interaction between Lqh alpha IT and its target sodium channels at near-atomic resolution. A recent study successfully determined the structure of Lqh alpha IT in complex with the voltage-gated sodium channel from the American cockroach, Periplaneta americana (NavPas). rcsb.orgbiorxiv.org This structure provides a definitive snapshot of the toxin's binding mode and its effect on the channel's conformation.
The Cryo-EM reconstruction revealed that Lqh alpha IT binds to the voltage sensor domain 4 (VSD4) of the NavPas channel, trapping it in an "S4 down" conformation. rcsb.orgbiorxiv.org This interaction stabilizes the open state of the channel, consistent with the toxin's physiological effect of prolonging the action potential. biorxiv.org A key finding from this study was the critical role of a glycan molecule linked to the channel protein in mediating the interaction. The C-terminal epitope of Lqh alpha IT forms an extensive interface with this glycan, augmenting a smaller direct protein-protein interface. rcsb.org
| Parameter | Value | Reference |
|---|---|---|
| Method | Electron Microscopy (Single Particle) | rcsb.org |
| Resolution | 3.90 Å | rcsb.org |
| PDB ID | 8VQC | rcsb.org |
| EMDB ID | EMD-43438 | rcsb.org |
| Expression Systems | Homo sapiens (for NavPas), Escherichia coli (for Lqh alpha IT) | rcsb.org |
Characterization of Lqh alpha IT Conformation and Dynamics
The structure of Lqh alpha IT is characterized by a compact, stable fold, yet it possesses dynamic regions that are critical for its specific recognition of and high affinity for insect sodium channels.
While the core of Lqh alpha IT is rigid, certain regions of the molecule exhibit conformational flexibility, which is believed to be crucial for its biological activity. The functional surface of alpha-toxins is bipartite, composed of a conserved "Core-domain" and a more variable "NC-domain," which includes the N-terminal segment, a five-residue turn, and the C-terminal tail. researchgate.net Subtle differences in the spatial arrangement and amino acid composition of this NC-domain are thought to dictate the toxin's specificity for different types of sodium channels. mdpi.com
The potential for proline cis/trans isomerization, as observed in the related Lqh-8/6 peptide, represents a mechanism for introducing conformational diversity. nih.gov This type of interconversion between distinct conformers can influence the binding kinetics and affinity of the toxin for its receptor, allowing it to adapt to the specific surface of its target channel. nih.govnih.gov
Comparative analysis of Lqh alpha IT with other scorpion alpha-toxins reveals the structural basis for its high insect selectivity. Lqh alpha IT shares significant sequence and structural similarity with anti-mammalian toxins like Aah2 (from Androctonus australis hector) and Lqh2, yet they have opposing pharmacological preferences. researchgate.netnih.gov
The key differences lie in the variable NC-domain. researchgate.net In Lqh alpha IT and other insect-specific toxins, the C-terminal tail forms an extended protrusion from the conserved core. researchgate.net This unique configuration is absent in anti-mammalian toxins like Aah2, where the C-terminus is folded back against the core. researchgate.net This structural divergence in the NC-domain is a primary determinant of the toxin's specificity. Modeling studies and the creation of chimeric toxins, where the NC-domain of Lqh alpha IT was grafted onto the Aah2 scaffold, confirmed that this domain confers the insect-specific activity. researchgate.net
The Cryo-EM structure of the Lqh alpha IT-NavPas complex further highlights these differences, showing how the toxin's unique C-terminal region engages with a glycan on the insect channel—an interaction not observed in the binding of other toxins to mammalian channels. rcsb.orgresearchgate.net
| Feature | Lqh alpha IT (Insect-specific) | Aah2 (Mammal-specific) | Reference |
|---|---|---|---|
| Core Structure | Conserved βαββ fold | Conserved βαββ fold | researchgate.netresearchgate.net |
| NC-Domain Conformation | Forms an extended protrusion off the core | Folded against the core | researchgate.net |
| Target Selectivity | High affinity for insect NaV channels | High affinity for mammalian NaV channels | researchgate.netnih.gov |
| Key Interaction Surface | Involves both the Core-domain and the variable NC-domain | Primarily involves the Core-domain | researchgate.net |
Identification of Key Structural Motifs and Residues for Activity and Specificity
The remarkable potency and insect-selectivity of Lqh alpha IT (LqhαIT) are rooted in its specific three-dimensional structure. The toxin's architecture features a conserved scaffold composed of a short alpha-helix packed against a three-stranded antiparallel beta-sheet, stabilized by four disulfide bridges. rcsb.org However, its functional specificity is largely dictated by key structural motifs and the precise arrangement of specific amino acid residues that form its bioactive surfaces. These surfaces are bipartite, divided into a conserved "Core-domain" and a variable "NC-domain". The NC-domain, in particular, which comprises the N-terminal five-residue turn and the C-terminal tail, is crucial for determining the toxin's preference for insect over mammalian voltage-gated sodium channels (Nav). anu.edu.au
The interaction of LqhαIT with its receptor site on insect Nav channels is not mediated by a single point of contact but rather by a constellation of residues that contribute to both binding affinity and stability. Mutagenesis studies on related alpha-toxins have illuminated the critical roles of several key residues, many of which are conserved or have functional equivalents in LqhαIT.
The C-terminal residues (positions 56-64) form a crucial part of the NC-domain. rcsb.org This region is functionally essential, forming an extensive interface with the glycan scaffold on the insect Nav channel, which augments the protein-protein interaction. researchgate.netbiorxiv.org The spatial orientation of the final residue's side chain is particularly important for toxicity. For instance, the R64H mutant of LqhαIT was found to be three times more toxic than the wild-type toxin, demonstrating the profound impact of this terminal residue on the toxin's activity. rcsb.org In the related alpha-like toxin BmK M1, the basic residue His64 is considered critical for bioactivity and may directly interact with the sodium channel receptor site.
Within the NC-domain, specific residues in the N-terminal turn and the C-terminus work in concert. Lys8 , located in the five-residue turn, is another basic residue identified as critical for the bioactivities of alpha-like toxins, likely participating in direct interaction with the channel. In contrast, residues like Asn11 (also in the turn) and Arg58 (in the C-terminal region) are thought to be indispensable for activity by stabilizing the distinct conformation of the bioactive site. mdpi.com The positive phi angle observed for Asn11 in LqhαIT's structure suggests its proximity to a functionally important region of the molecule. rcsb.org
The table below summarizes the roles of these key residues, primarily inferred from studies on LqhαIT and homologous scorpion alpha-toxins.
| Residue/Region | Location | Proposed Functional Significance |
| C-terminal tail | Residues 56-64 | Forms a key part of the NC-domain; crucial for insect selectivity and interaction with Nav channel glycans. rcsb.orgresearchgate.netbiorxiv.org |
| Lys8 | Five-residue turn | Critical for bioactivity; may directly interact with the receptor site on the sodium channel. mdpi.com |
| His64 | C-terminus | Critical for bioactivity in homologous toxins; spatial orientation of the side chain significantly impacts toxicity. rcsb.orgmdpi.com |
| Asn11 | Five-residue turn | Indispensable for activity; primarily responsible for stabilizing the conformation of the bioactive site. mdpi.com |
| Arg58 | C-terminal region | Indispensable for activity; contributes to the structural stability of the bioactive site. mdpi.com |
Turn regions are critical structural elements in LqhαIT that correctly orient key residues to form the functional binding site. The most significant of these is the five-residue reverse turn , encompassing residues 8 through 12. This turn, along with the C-terminal segment, constitutes the NC-domain, which protrudes from the main molecular scaffold. mdpi.com
The functional surface of scorpion α-toxins is bipartite, and the NC-domain, formed by this turn and the C-terminus, is a key component of this arrangement. proteopedia.org This structural organization creates a unique tertiary arrangement that presents the critical residues (like Lys8 and Asn11) in the correct conformation for optimal interaction with the insect Nav channel. mdpi.com
The interaction between LqhαIT and its target sodium channel is heavily influenced by electrostatic forces. The distribution of charges on the toxin's surface creates an electrostatic potential that guides its binding to a complementary surface on the receptor.
Studies on the related alpha-like toxin Lqh III reveal a predominantly positive electrostatic potential on its surface, a feature that is recognized as similar among alpha-toxins that are highly active on insects. proteopedia.orgresearchgate.netnih.gov This electropositivity is generated by a patch of amino acids, including residues like Lys64. researchgate.net The binding affinity of Lqh III to insect neuronal membranes is pH-dependent, increasing nearly five-fold as the pH drops from 7.5 to 6.5. This pH dependency is attributed to changes in the protonation state, and therefore the charge, of histidine residues, which alters the surface electrostatic potential and enhances binding. researchgate.net
This suggests that electrostatic complementarity is a key factor in the toxin-channel interaction. The positively charged surface of the insect-active toxin is likely attracted to a negatively charged region on the extracellular loops of the insect Nav channel. Comparisons with anti-mammalian toxins like AaH II show that the electrostatic charge distribution is surprisingly different, which provides a basis for the observed phylogenetic selectivity. proteopedia.orgnih.gov The binding of AaH II to its antibody, for example, involves a positively charged toxin epitope interacting with a negatively charged antibody surface, underscoring the importance of electrostatic potential in molecular recognition. mdpi.com Therefore, the specific distribution of charged residues on the surface of LqhαIT, particularly within the NC-domain, is a critical factor that influences its high-affinity and selective binding to insect sodium channels.
Mechanism of Action and Ion Channel Modulation by Lqh Alpha It
Interaction with Voltage-Gated Sodium Channels (Nav)
Lqh alpha IT, a scorpion α-toxin, primarily exerts its effects by targeting voltage-gated sodium (Nav) channels, which are crucial for the initiation and propagation of action potentials in excitable cells. nih.govwikipedia.org
Binding to Receptor Site 3 on Nav Channels
Research has consistently shown that Lqh alpha IT binds to receptor site 3 on the α-subunit of voltage-gated sodium channels. nih.gov This binding site is located on the extracellular loop connecting the S3 and S4 segments of domain IV (DIV) of the channel protein. nih.govfrontiersin.org The S4 segment of domain IV acts as the primary voltage sensor for the process of fast inactivation. frontiersin.org By binding to this specific site, Lqh alpha IT can allosterically modulate the channel's function. nih.gov
The affinity of Lqh alpha IT for receptor site 3 can be influenced by specific amino acid residues within this region. nih.gov Studies have highlighted the importance of an aspartate residue (Asp1428 in rNav1.4) and a lysine (B10760008) residue (Lys1432 in rNav1.4) in determining the binding affinity of Lqh alpha IT to different sodium channel subtypes. nih.gov
Modulation of Channel Gating Kinetics: Inhibition of Fast Inactivation
The binding of Lqh alpha IT to receptor site 3 leads to a significant alteration in the gating kinetics of the sodium channel, most notably the inhibition of fast inactivation. nih.govnih.gov Normally, following activation by a change in membrane potential, Nav channels rapidly enter an inactivated state, which terminates the influx of sodium ions. tmc.edu Lqh alpha IT binding traps the DIV S4 voltage sensor in a conformation that impedes the movement of the inactivation gate, thereby slowing down or preventing the channel from inactivating. frontiersin.orgbiorxiv.orgresearchgate.net
This potent inhibition of fast inactivation is a hallmark of α-scorpion toxins. nih.govnih.gov Electrophysiological studies have demonstrated that Lqh alpha IT strongly slows down channel inactivation, with a half-maximal effect observed at nanomolar concentrations. nih.gov For instance, in HEK 293 cells expressing rat skeletal muscle sodium channel α subunits (rNav1.4), Lqh alpha IT showed a half-maximal effect at 0.5 nM. nih.gov
Impact on Action Potential Duration and Neuronal Excitability
The inhibition of fast inactivation of sodium channels by Lqh alpha IT has profound consequences for the shape and duration of the action potential. nih.gov By preventing the timely closure of sodium channels, the influx of sodium ions is prolonged, leading to a significant extension of the depolarization phase of the action potential. nih.govyoutube.com This results in a broadened action potential waveform.
| Parameter | Effect of Lqh alpha IT | Reference |
| Nav Channel Fast Inactivation | Strongly inhibited | nih.govnih.gov |
| Action Potential Duration | Prolonged | nih.gov |
| Neuronal Excitability | Increased | youtube.com |
Molecular Basis of Lqh alpha IT-Nav Channel Interaction
The interaction between Lqh alpha IT and Nav channels involves specific conformational changes in the channel protein and is further stabilized by interactions with glycan moieties.
Conformational Changes in Nav Channels Induced by Lqh alpha IT Binding
Cryo-electron microscopy (cryo-EM) studies have provided structural insights into the conformational changes induced by Lqh alpha IT binding. Upon binding to receptor site 3, Lqh alpha IT traps the voltage sensor of domain IV (VSD4) in a "down" or resting-like conformation. nih.govbiorxiv.orgresearchgate.net This stabilization of the VSD4 in a deactivated state prevents the conformational changes necessary for the fast inactivation gate to occlude the pore, thereby keeping the channel in an open or prolonged open state. biorxiv.orgresearchgate.net This action effectively uncouples the processes of channel activation and inactivation. nih.gov
Role of Glycan Interactions at the Pore Domain of Nav Channels
Recent structural studies have revealed a crucial role for glycan interactions in the binding of Lqh alpha IT to Nav channels. nih.govbiorxiv.orgresearchgate.net Specifically, the C-terminal epitope of Lqh alpha IT forms an extensive interface with a glycan scaffold linked to an asparagine residue (Asn330 in Periplaneta americana Nav channel, NavPas) located in the pore domain of the channel. nih.govbiorxiv.org This interaction between the toxin and the glycan moiety significantly augments the relatively small protein-protein interface, thereby enhancing the binding affinity and specificity of the toxin. nih.govbiorxiv.orgbiorxiv.org This toxin-glycan interaction is considered an essential component of the toxin-binding epitope and helps to explain the specificity of Lqh alpha IT for certain Nav channel subtypes. nih.govbiorxiv.org
| Interaction Component | Role in Lqh alpha IT Binding | Reference |
| Protein-Protein Interface | Primary binding interaction with receptor site 3 | nih.gov |
| Toxin-Glycan Interface | Augments binding affinity and specificity | nih.govbiorxiv.orgresearchgate.netbiorxiv.org |
Implications for Voltage-Sensor Function and Gating Charge Movement
Lqh-alpha-IT (LqhαIT) exerts its potent effects by targeting the voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. nih.gov The toxin binds with high affinity to neurotoxin receptor site 3 on the VGSC alpha-subunit. nih.govnih.gov This binding site is a complex extracellular region formed by the S1-S2 and S3-S4 loops of domain IV. nih.govpnas.org
The S4 segment of each domain within the sodium channel is rich in positively charged amino acid residues and functions as the primary voltage sensor. pnas.org In response to membrane depolarization, these "gating charges" move outward, initiating a series of conformational changes that lead to the opening of the channel's activation gate. pnas.org
LqhαIT's interaction with the S3-S4 linker in domain IV has profound implications for this process. By binding to this loop, the toxin effectively traps the S4 voltage sensor in its outward, activated state. researchgate.net This molecular clamping action prevents the conformational changes necessary for fast inactivation, a crucial process where the cytoplasmic linker between domains III and IV occludes the pore shortly after activation. pnas.orgnih.gov The result is a persistent influx of sodium ions, as the channel remains in a prolonged open state. researchgate.net
This disruption of the normal gating mechanism directly interferes with the movement of gating charges associated with inactivation. While the initial outward movement of the voltage sensor proceeds, its return to the resting state is inhibited, thereby uncoupling channel activation from fast inactivation. pnas.org The affinity of LqhαIT for the sodium channel is itself voltage-dependent, with binding being stronger at more negative (resting) membrane potentials and weakening upon depolarization. pnas.org This suggests that the toxin preferentially binds to the resting state of the voltage sensor, stabilizing it and making subsequent conformational changes that lead to inactivation energetically unfavorable. pnas.org
Mutagenesis studies have highlighted the molecular determinants of this interaction, showing that the affinity of LqhαIT is significantly influenced by specific amino acid residues within receptor site 3. nih.gov For example, an aspartate and a lysine residue in the S3-S4 linker of domain IV are crucial for high-affinity binding. nih.gov The substitution of these key residues can dramatically reduce the toxin's efficacy, underscoring the precise structural interaction required to modulate voltage-sensor function and gating charge movement. nih.gov
Table 1: Key Amino Acid Residues in rNaV1.4 Influencing LqhαIT Binding This table is based on data from studies on related sodium channels and toxins, illustrating the principle of key residue importance.
| Position (in rNaV1.4) | Original Residue | Significance for LqhαIT Interaction | Effect of Mutation |
|---|---|---|---|
| Asp1428 | Aspartate | Markedly determines toxin affinity. nih.gov | Mutation to Glutamate (B1630785) abolishes interaction for related toxins and is predicted to significantly impact LqhαIT. nih.gov |
| Lys1432 | Lysine | Strongly influences toxin interaction. nih.gov | Replacement with Threonine strongly reduces toxin binding. nih.gov |
Downstream Neurophysiological Effects
Alterations in Neurotransmitter Release
The primary action of LqhαIT on sodium channels—prolonging the inward sodium current and causing sustained membrane depolarization—triggers a cascade of downstream neurophysiological events. A critical consequence of this persistent neuronal excitation is a massive and uncontrolled release of neurotransmitters from presynaptic terminals.
The prolonged depolarization of the nerve terminal membrane leads to the sustained opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of their neurotransmitter contents into the synaptic cleft. The action of LqhαIT effectively short-circuits the finely regulated process that normally couples an action potential to a discrete quantum of neurotransmitter release. Instead, the toxin induces a sustained, pathological elevation of intracellular calcium, leading to an overstimulation of the release machinery. This excessive release of neurotransmitters is a key factor in the toxin's paralytic effect on target organisms.
Effects on Neuromuscular Activity
At the neuromuscular junction, the massive release of the neurotransmitter acetylcholine, induced by LqhαIT, leads to a state of constant stimulation of the postsynaptic muscle fiber. This initially manifests as spontaneous, repetitive muscle contractions and spasms. However, this phase of hyperexcitability is followed by paralysis.
The paralysis results from a combination of factors. First, the continuous depolarization of the postsynaptic membrane can lead to the inactivation of its own sodium channels, rendering the muscle fiber unresponsive to further stimuli. Second, the presynaptic terminal may eventually become depleted of its supply of neurotransmitter vesicles due to the sustained, massive release. This combination of postsynaptic desensitization and presynaptic depletion culminates in a failure of neuromuscular transmission and subsequent flaccid paralysis.
Investigation in Insect Nervous System Models (e.g., Cockroach Axon, Cercal Nerve)
The nervous system of the American cockroach, Periplaneta americana, has served as a vital model for elucidating the electrophysiological effects of LqhαIT. nih.gov Experiments using the isolated giant axon of the cockroach have been particularly informative.
When applied to the isolated axon, LqhαIT causes a dramatic change in the shape of the action potential. researchgate.net The repolarization phase is significantly slowed, leading to a greatly prolonged duration and the formation of a characteristic "plateau" potential. nih.govresearchgate.net This effect is a direct visualization of the toxin's ability to inhibit sodium channel inactivation, maintaining a prolonged inward sodium current that opposes the repolarizing effect of potassium channels. researchgate.net
Interestingly, studies on more intact, in situ preparations of the cockroach nervous system reveal a slightly different initial response. In the cercal-nerve-giant-axon preparation, the first observable effect of LqhαIT is the induction of repetitive firing—a single stimulus evokes a burst of action potentials rather than just one. nih.govresearchgate.net In this preparation, the prolongation of individual action potentials is less pronounced than in the isolated axon, and plateau potentials are not as prominent. nih.gov This difference highlights the influence of the surrounding glial cells and the complex microenvironment of the nervous system in modulating the toxin's effects.
These electrophysiological studies on cockroach axons were instrumental in defining a distinct group of scorpion neurotoxins known as "alpha-like" toxins, which, like classical alpha-toxins, slow inactivation but also cause a progressive depolarization of the axonal membrane. nih.gov The recombinant form of LqhαIT has been shown to have the same mode of action as its native counterpart, validating its use in these detailed mechanistic studies. nih.gov
Table 2: Electrophysiological Effects of LqhαIT on Cockroach (Periplaneta americana) Giant Axon
| Preparation Type | Primary Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Isolated Giant Axon | Progressive increase in action potential duration, leading to a prominent plateau potential. | Significant slowing of Na+ channel inactivation, causing a prolonged inward Na+ current. researchgate.net | nih.govresearchgate.net |
| Giant Axon in situ (Connective) | Repetitive firing in response to a single stimulus; slight prolongation of action potentials. | Induction of nerve hyperexcitability; plateau potentials are less pronounced than in isolated axons. nih.gov | nih.govresearchgate.net |
Comparative Pharmacological Profiling and Species Selectivity of Lqh Alpha It
Discrimination Between Insect and Mammalian Sodium Channel Subtypes
The pharmacological activity of Lqh alpha IT is starkly divided between insects and mammals, a distinction that arises from subtle but critical differences in the amino acid sequences of their respective sodium channels.
Lqh alpha IT exhibits high affinity and potent efficacy on insect Nav channels. Early studies on neuronal membranes from locusts revealed that Lqh alpha IT binds to a single class of high-affinity sites with a dissociation constant (Kd) of 1.06 ± 0.15 nM. This binding is notably independent of membrane potential, a characteristic that distinguishes it from the voltage-dependent binding of many α-toxins to vertebrate channels.
The toxin's efficacy is demonstrated by its ability to potently inhibit sodium current inactivation in insect neurons. This action leads to increased transmitter release and repetitive firing in motor nerves, ultimately causing the hyperactivity and paralytic symptoms observed in insects like the house fly (Musca domestica). The shift in the steady-state inactivation to more positive potentials is a key mechanism for inducing this repetitive activity.
While extensive quantitative data on a wide array of specific, cloned insect Nav channel subtypes is limited in publicly available literature, the high-affinity binding and potent physiological effects observed in native insect preparations underscore its designation as a potent and selective anti-insect toxin.
Table 5.1.1: Affinity of Lqh alpha IT on Insect Sodium Channels
| Preparation | Channel Subtype(s) | Affinity (Kd) | Reference |
|---|
In stark contrast to its potent effects on insect channels, Lqh alpha IT displays significantly weaker or differential activity on mammalian Nav channels. The toxin does not bind to rat brain membranes, which are rich in Nav1.1, Nav1.2, and Nav1.3 subtypes. However, it is not entirely inert on all mammalian channels.
Studies on cloned mammalian sodium channels expressed in HEK 293 cells have provided a more nuanced picture. Lqh alpha IT was found to slow the inactivation of the rat skeletal muscle sodium channel (rNaV1.4, also known as µI) with a half-maximal effective concentration (EC50) of 0.5 nM, indicating surprisingly high potency on this specific subtype. It also affects the human cardiac sodium channel (hNaV1.5, or hH1), but with a much lower potency, showing an EC50 value of 33 nM.
Mutagenesis studies have revealed the molecular basis for this differential activity. The affinity of Lqh alpha IT is strongly reduced when specific amino acid residues in the mammalian channels differ from their counterparts in insect channels. For instance, the presence of a glutamate (B1630785) residue instead of an aspartate at a key position (equivalent to Asp1428 in rNaV1.4) in Nav1.1, Nav1.2, and Nav1.3 channels is a major determinant of the toxin's low affinity. Similarly, the substitution of a lysine (B10760008) residue (Lys1432 in rNaV1.4) with threonine, as found in the human peripheral nerve channel hNaV1.7, also strongly reduces the interaction.
Table 5.1.2: Efficacy of Lqh alpha IT on Mammalian Nav Channel Subtypes
| Channel Subtype | Species | Effect | Potency (EC50) | Reference |
|---|---|---|---|---|
| rNaV1.4 (µI) | Rat | Slows inactivation | 0.5 nM | |
| hNaV1.5 (hH1) | Human | Slows inactivation | 33 nM | |
| Rat Brain Channels (e.g., NaV1.2) | Rat | No binding | >1000 nM (inferred) |
The species selectivity of Lqh alpha IT and other α-toxins is determined by their interaction with neurotoxin receptor site 3. This site is a complex, three-dimensional epitope located on the extracellular surface of the sodium channel, primarily involving the S3-S4 linker in domain IV, with potential contributions from the S1-S2 loop of domain IV and the pore loop of domain I.
The divergence in this receptor site between insects and mammals is the key to the toxin's selectivity. The affinity of Lqh alpha IT for sodium channels is markedly determined by an aspartate residue within this site (Asp1428 in rNaV1.4). When this is mutated to a glutamate, as is naturally present in mammalian NaV1.1, NaV1.2, and NaV1.3 channels, the toxin's activity is significantly diminished.
Furthermore, another residue, a lysine at position 1432 in rNaV1.4, also plays a crucial role. The interaction of Lqh alpha IT is strongly reduced when this lysine is replaced by a threonine, a substitution found in the hNaV1.7 channel. The influence of this lysine residue is context-dependent, relying on the presence of the aspartate at position 1428. This combinatorial mixing and matching of a few key amino acids within receptor site 3 gives rise to the wide variety of toxicological phenotypes and species selectivity observed among α-scorpion toxins.
Comparative Studies with Other Scorpion Alpha-Toxins
The distinct pharmacological profile of Lqh alpha IT is best understood when compared to other scorpion α-toxins that target the same receptor site but exhibit different species selectivity. These toxins are broadly classified into anti-mammalian, anti-insect, and α-like (active on both) categories.
Anti-mammalian α-toxins, such as LqhII from the same scorpion and AaHII from Androctonus australis Hector, are highly toxic to mammals but show very low activity on insects. LqhII, for example, potently slows the inactivation of the rNaV1.4 channel with an EC50 of 1.4 nM and the hNaV1.5 channel with an EC50 of 12 nM.
While both Lqh alpha IT and LqhII act on receptor site 3 to slow channel inactivation, their kinetics and affinities for mammalian channels differ significantly. For instance, on the rNaV1.4 channel, the association time constant for LqhII is faster than for Lqh alpha IT (1.3 s vs. 3.8 s at 100 nM). Conversely, the dissociation of LqhII is much faster than Lqh alpha IT at positive voltages (dissociation time constant of 30 ms (B15284909) vs. 135 ms at +100 mV). These kinetic differences, along with the vast difference in their effects on insect channels, clearly distinguish the insect-selective Lqh alpha IT from its anti-mammalian counterpart, LqhII.
Table 5.2.1: Comparative Efficacy of Lqh alpha IT and LqhII on Mammalian Nav Channels
| Toxin | Channel Subtype | Species | Potency (EC50) | Reference |
|---|---|---|---|---|
| Lqh alpha IT | rNaV1.4 (µI) | Rat | 0.5 nM | |
| LqhII | rNaV1.4 (µI) | Rat | 1.4 nM | |
| Lqh alpha IT | hNaV1.5 (hH1) | Human | 33 nM |
| LqhII | hNaV1.5 (hH1) | Human | 12 nM | |
Alpha-like toxins, including LqhIII and BmKM1 from Buthus martensii Karsch, are characterized by their ability to affect both insect and mammalian sodium channels. LqhIII, for instance, slows the inactivation of the mammalian rNaV1.4 channel with an EC50 of 5.4 nM and is even more potent on the hNaV1.5 channel with an EC50 of <2.5 nM.
LqhIII's interaction with mammalian channels is distinguished by its very slow association and dissociation kinetics compared to both Lqh alpha IT and LqhII. On the rNaV1.4 channel, its association time constant is 20 s (compared to 3.8 s for Lqh alpha IT), and its dissociation time constant is 321 ms (compared to 135 ms for Lqh alpha IT). This slow kinetic profile suggests a different mode of interaction at receptor site 3, allowing it to bridge the pharmacological gap between insect and mammalian channels. While Lqh alpha IT achieves its specificity through a fine-tuned interaction that is disfavored by key residues in most mammalian channels, LqhIII appears to utilize a more accommodating binding strategy, granting it dual specificity.
Table 5.2.2: Comparative Efficacy of Lqh alpha IT and LqhIII on Mammalian Nav Channels
| Toxin | Channel Subtype | Species | Potency (EC50) | Reference |
|---|---|---|---|---|
| Lqh alpha IT | rNaV1.4 (µI) | Rat | 0.5 nM | |
| LqhIII | rNaV1.4 (µI) | Rat | 5.4 nM | |
| Lqh alpha IT | hNaV1.5 (hH1) | Human | 33 nM |
| LqhIII | hNaV1.5 (hH1) | Human | <2.5 nM | |
Insights into Structure-Activity Relationships Governing Species Selectivity
The remarkable species selectivity of Lqh-alpha-IT, which is highly toxic to insects but virtually inactive against mammals, stems from specific molecular interactions between the toxin and its binding site on voltage-gated sodium channels (NaV) nih.govnih.gov. This selectivity is not due to a wholesale difference in the toxin's mode of action, which involves binding to receptor site 3 to slow channel inactivation in both susceptible insects and, to a lesser extent, in mammalian channels researchgate.netnih.govnih.gov. Instead, the disparity in potency is governed by subtle but critical differences in the amino acid residues on both the toxin's surface and within the channel's receptor site nih.gov.
Research has identified that the primary determinants of species selectivity reside in the structural differences between insect and mammalian NaV channels, particularly in the extracellular loop connecting segments S3 and S4 in domain IV, which constitutes the core of receptor site 3 nih.govnih.gov. Site-directed mutagenesis studies have been instrumental in pinpointing the specific residues responsible for this differential affinity.
Key findings from comparative and mutational studies include:
Differential Binding Affinity: Lqh-alpha-IT exhibits a high affinity for insect neuronal membranes (Kd = 1.06 ± 0.15 nM in locusts) but does not bind effectively to rat brain membranes nih.gov. This highlights that the primary basis for selectivity is the toxin's ability to recognize and bind to its target site.
Role of Specific Channel Residues: The interaction of Lqh-alpha-IT is highly sensitive to the amino acid composition of the NaV channel's S3-S4 linker in domain IV. Studies comparing the effects of Lqh-alpha-IT and its mammal-toxic counterpart, Lqh-II, on various channel isoforms and mutants revealed that a few key residues dictate the toxin's preference. For instance, the affinity of Lqh-alpha-IT is markedly determined by an aspartate residue (Asp1428 in the rat skeletal muscle channel, rNaV1.4) nih.gov. Furthermore, a lysine residue (Lys1432 in rNaV1.4) also plays a crucial role; its replacement with threonine significantly reduces the interaction of Lqh-alpha-IT with the channel nih.gov. The combinatorial effect of these residues creates a wide range of toxicological profiles across different NaV channel subtypes nih.gov.
The table below summarizes findings from a study where the domain IV S3-S4 loop from various mammalian sodium channel subtypes was incorporated into the rat skeletal muscle sodium channel (rNaV1.4) to assess the effect on the potency of Lqh-alpha-IT. The potency is measured by the concentration of toxin required to cause a half-maximal effect (EC50), with a lower value indicating higher potency.
| Sodium Channel Construct | Key Residues in D4/S3-S4 Loop | EC50 of Lqh-alpha-IT (nM) | Change in Potency vs. Wild-Type |
|---|---|---|---|
| rNaV1.4 (Wild-Type) | ...DK... | 14.0 ± 1.2 | Reference |
| rNaV1.4 with hNaV1.7 loop | ...DT... | 156 ± 11 | ~11-fold decrease |
| rNaV1.4 with hNaV1.2 loop | ...EK... | > 300 | >21-fold decrease |
Data adapted from studies on the combinatorial interaction of scorpion toxins with sodium channel receptor site-3. The specific residue numbers correspond to their positions in the respective channel sequences. nih.gov
These structure-activity relationship studies demonstrate that the species selectivity of Lqh-alpha-IT is a finely tuned process. It relies on the precise complementarity between the toxin's surface and a small, variable region within receptor site 3 of the voltage-gated sodium channel. This molecular recognition allows the toxin to potently affect insect channels while largely sparing their mammalian counterparts nih.govnih.gov.
Advanced Methodologies and Research Paradigms Utilizing Lqh Alpha It Recombinant
Electrophysiological Methodologies
Electrophysiological techniques have been central to characterizing the functional effects of Lqh alpha IT on the electrical activity of insect neurons. These methods allow for the direct measurement of ion channel activity and membrane potential, providing a real-time view of the toxin's impact on neuronal excitability.
Whole-cell patch-clamp recordings have been instrumental in studying the effects of Lqh alpha IT on the total ionic currents in isolated insect neurons or in heterologous expression systems where specific insect Nav channels are expressed. This technique allows for the control of the intracellular environment and the precise measurement of macroscopic currents, enabling a detailed characterization of how the toxin modifies channel gating properties. While specific studies focusing solely on whole-cell patch-clamp of Lqh alpha IT are not extensively detailed in the provided search context, this technique is a standard and crucial method for investigating the effects of toxins on ion channels expressed in cell lines.
Voltage-clamp and current-clamp techniques are fundamental electrophysiological methods that have been extensively applied to understand the action of Lqh alpha IT. In a voltage-clamp experiment, the membrane potential of a neuron is held constant, allowing for the direct measurement of the ionic currents flowing across the membrane. When Lqh alpha IT is applied under voltage-clamp conditions to insect neurons, a characteristic prolongation of the sodium current is observed. This is due to the toxin's ability to slow the inactivation of the sodium channels.
Current-clamp recordings, on the other hand, measure the changes in membrane potential that result from the flow of ionic currents. In the presence of Lqh alpha IT, current-clamp experiments on insect axons reveal a dramatic prolongation of the action potential repolarization phase, leading to the formation of a distinct plateau potential. This effect is a direct consequence of the persistent sodium influx caused by the toxin's inhibition of channel inactivation. Furthermore, the application of Lqh alpha IT can induce repetitive firing of action potentials in response to a single stimulus, demonstrating a significant increase in neuronal excitability.
The isolated giant axon of the cockroach (Periplaneta americana) has served as a classic and effective model system for studying the electrophysiological effects of Lqh alpha IT. nih.gov The large diameter of these axons makes them particularly amenable to microelectrode-based techniques.
Studies on isolated cockroach axons have demonstrated that recombinant Lqh alpha IT produces effects identical to its native counterpart. nih.gov Upon application of the toxin, the following key effects are observed:
Prolongation of Action Potentials: The repolarizing phase of the action potential is significantly extended, often resulting in a plateau potential that can last for several hundred milliseconds. nih.govresearchgate.net
Increased Sodium Current: Voltage-clamp experiments show that the sodium current is prolonged and does not fully inactivate during depolarization. nih.govresearchgate.net
Repetitive Discharges: In some preparations, particularly when the axon is studied in situ within the connective, Lqh alpha IT can induce repetitive firing of action potentials in response to a brief stimulus. nih.govresearchgate.net
These electrophysiological studies on cockroach axons were pivotal in defining a new group of scorpion neurotoxins, the alpha-like toxins, and helped to characterize their interaction with receptor site 3 on the insect sodium channel. nih.gov
| Electrophysiological Effect of Lqh alpha IT (Recombinant) on Cockroach Giant Axon | Observed Phenomenon | Underlying Mechanism |
| Action Potential Modification | Prolongation of the repolarization phase, formation of plateau potentials. | Slowing of sodium channel inactivation, leading to persistent sodium influx. |
| Sodium Current Alteration | Prolonged inward sodium current during depolarization. | Toxin binding to receptor site 3 on the Nav channel, inhibiting the inactivation gate. |
| Neuronal Excitability | Induction of repetitive action potentials in response to a single stimulus. | Increased and prolonged depolarization due to persistent sodium current. |
Application in Baculovirus-Insect Cell Systems for Enhanced Insecticidal Efficacy
The baculovirus expression vector system (BEVS) is a powerful tool for producing recombinant proteins in insect cells. This system has been extensively utilized to express insect-specific neurotoxins, such as Lqh alpha IT, with the goal of enhancing the insecticidal properties of baculoviruses for pest control.
Genetic Modification of Baculoviruses to Express Lqh alpha IT
Baculoviruses, such as Autographa californica multiple nucleopolyhedrovirus (AcMNPV), have been genetically engineered to express Lqh alpha IT and its variants. nih.govbiorxiv.org The fundamental principle involves inserting the gene encoding the toxin into the baculovirus genome under the control of a strong promoter. This modification allows the infected insect host to produce the toxin, leading to a more rapid onset of paralysis and death compared to the wild-type virus alone. biorxiv.org
Researchers have explored various strategies to optimize toxin expression. One common approach is to replace a non-essential viral gene, such as the polyhedrin gene, with the toxin gene cassette. This method leverages the strong polyhedrin promoter to drive high levels of toxin expression during the late phase of viral infection. lac-bac.gc.ca
Evaluation of Recombinant Baculovirus Performance in Insect Models
The efficacy of recombinant baculoviruses expressing Lqh alpha IT has been evaluated in several insect models, demonstrating a significant improvement in their insecticidal activity. For instance, a recombinant AcMNPV engineered to express LqhIT2, a depressant scorpion toxin, showed a markedly reduced effective paralysis time (ET50) in Helicoverpa armigera larvae compared to the wild-type virus. biorxiv.org
Studies have compared the insecticidal efficacy of recombinant baculoviruses expressing different scorpion toxins. In one such study, the ET50 for the virus expressing the depressant toxin LqhIT2 was 59 hours, while for the virus expressing the excitatory toxin LqhIT1, it was 66 hours. Both were significantly faster than the 87 hours observed for the wild-type virus. biorxiv.org These findings highlight the potential of using recombinant baculoviruses expressing Lqh alpha IT as more effective biological insecticides.
**Interactive Data Table: Performance of Recombinant Baculoviruses in *Helicoverpa armigera***
| Virus | Toxin Expressed | Promoter | Mean ET50 (hours) |
|---|---|---|---|
| Wild-Type AcMNPV | None | N/A | 87 |
| AcMNPV-LqhIT1 | LqhIT1 (excitatory) | p10 | 66 |
| AcMNPV-LqhIT2 | LqhIT2 (depressant) | p10 | 59 |
ET50: Effective time to paralyze 50% of the larval population.
Optimization of Promoters and Secretion Signals for Toxin Expression
The choice of promoter and secretion signal is critical for maximizing the expression and efficacy of Lqh alpha IT in the baculovirus system. Different promoters that are active at various stages of the viral life cycle have been investigated. For instance, the very late p10 promoter has been shown to be advantageous over the early p35 promoter for expressing scorpion toxins, leading to higher insecticidal effects. biorxiv.org In other studies, promoters such as p(hsp70) and p(pag90) have also been successfully used to drive the expression of LqhIT2. nih.gov
Efficient secretion of the toxin from the infected insect cells is crucial for its insecticidal action. To achieve this, the native signal peptide of the toxin is often utilized. However, researchers have also explored the use of heterologous secretion signals to enhance secretion. Signal peptides such as those from the baculovirus envelope protein GP67 and the honeybee melittin (B549807) have been shown to facilitate the efficient secretion of recombinant proteins in the BEVS. nih.gov The proper processing of the signal peptide is essential to ensure the production of a biologically active toxin with the correct N-terminus. researchgate.net
Computational Approaches in Lqh alpha IT Research
Computational methodologies play a vital role in elucidating the structure-function relationships of Lqh alpha IT and its interaction with target ion channels. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Toxin-Channel Complexes
Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic interactions between Lqh alpha IT and voltage-gated sodium channels (Nav). biorxiv.orgresearchgate.net These simulations provide an atomistic view of the toxin-channel complex, revealing the key residues involved in binding and the conformational changes that occur upon toxin association.
A recent study combined cryo-electron microscopy (cryo-EM) with MD simulations to investigate the complex of Lqh alpha IT with the insect sodium channel NavPas. biorxiv.orgresearchgate.net The simulations revealed that Lqh alpha IT binds to the voltage sensor domain 4 (VSD4) of the channel, trapping it in a "down" conformation. biorxiv.orgresearchgate.net A significant and unexpected finding from these simulations was the crucial role of a glycan molecule linked to asparagine 330 of the channel in stabilizing the toxin-channel interaction. The C-terminal epitope of Lqh alpha IT forms an extensive interface with this glycan, augmenting the protein-protein interactions. biorxiv.orgresearchgate.net
Interactive Data Table: Key Interactions in the Lqh alpha IT-NavPas Complex
| Toxin Region | Interacting Channel Component | Type of Interaction | Significance |
|---|---|---|---|
| C-terminal epitope | Glycan at Asn330 | Hydrogen bonds, van der Waals | Crucial for toxin specificity and high-affinity binding |
| Core region | Voltage Sensor Domain 4 (VSD4) | Electrostatic, hydrophobic | Traps the voltage sensor in a "down" state |
Bioinformatics and Comparative Sequence Analysis
Bioinformatics tools are essential for the comparative analysis of Lqh alpha IT with other scorpion alpha-toxins. biorxiv.org Sequence alignment of Lqh alpha IT with toxins that have different specificities (e.g., those targeting mammals versus insects) helps to identify the residues and structural motifs responsible for its high insect selectivity. biorxiv.org
These analyses have revealed a conserved core structure among alpha-toxins, consisting of an α-helix packed against a three-stranded β-sheet, stabilized by four disulfide bridges. However, significant variations are observed in the surface-exposed residues, particularly in the loops and the C-terminal region. These variable regions are often implicated in determining the toxin's specificity for different sodium channel subtypes. nih.gov For example, comparative analysis of Lqh alpha IT, the mammal-specific Lqh-2, and the alpha-like Lqh-3 has helped to pinpoint key residues in both the toxins and the sodium channel receptor site 3 that govern their differential activities. nih.gov
Broader Implications and Future Research Directions
Contribution to Fundamental Understanding of Ion Channel Biology
Recombinant Lqh alpha IT has been an invaluable tool for dissecting the intricate mechanisms of voltage-gated sodium channels (Navs), offering profound insights into their gating processes and the paradigms of toxin-receptor interactions.
Elucidation of Voltage-Gated Sodium Channel Gating Mechanisms
Lqh alpha IT, as a representative of alpha-toxins, modulates the function of voltage-gated sodium channels primarily by slowing down the inactivation process. This effect has been instrumental in studying the conformational changes that underlie channel gating. Research utilizing recombinant Lqh alpha IT has demonstrated that it binds to receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the sodium channel alpha-subunit. This interaction effectively traps the voltage sensor of domain IV (VSD4) in its inward, resting state, which in turn inhibits the fast inactivation of the channel.
A significant breakthrough in understanding this mechanism came from a cryo-electron microscopy (cryo-EM) structure of Lqh alpha IT in complex with an insect sodium channel. This revealed that the toxin traps the S4 helix of VSD4 in a "down" conformation, thereby stabilizing the open state of the channel and prolonging the action potential. This structural insight provides a detailed snapshot of the molecular interactions that govern the gating machinery of sodium channels.
Furthermore, studies on the effects of Lqh alpha IT on cloned skeletal muscle sodium channels have shown that while it strongly slows channel inactivation, it only slightly shifts the threshold for activation. This suggests a degree of uncoupling between the processes of activation and inactivation, providing a more nuanced view of sodium channel dynamics. The toxin's ability to modify channel properties has made it a critical pharmacological tool for probing the structure-function relationships of these essential membrane proteins.
Insights into Toxin-Receptor Binding Paradigms
The interaction between Lqh alpha IT and its receptor on the sodium channel has provided a compelling model for understanding the principles of toxin-receptor binding. The specificity of Lqh alpha IT for insect sodium channels over their mammalian counterparts has been a key area of investigation. Mutagenesis studies have identified specific amino acid residues in receptor site 3 of the sodium channel that are critical for this selective binding. For instance, the affinity of Lqh alpha IT is markedly influenced by an aspartate residue at a specific position within this site.
A pivotal discovery has been the role of glycans in mediating the binding of Lqh alpha IT. The cryo-EM structure revealed that the C-terminal epitope of the toxin forms an extensive interface with a glycan scaffold linked to an asparagine residue on the channel. This interaction with the glycan significantly augments the protein-protein interface, providing a structural basis for the high-affinity and specific binding of the toxin. This finding has broadened the conventional paradigm of toxin-receptor interactions to include the crucial role of post-translational modifications, such as glycosylation, in defining binding specificity.
The table below summarizes key findings from studies on the interaction between Lqh alpha IT and voltage-gated sodium channels:
| Feature | Observation | Implication |
| Binding Site | Receptor site 3 on the extracellular loop of domain IV. | Confirms the target site for alpha-toxins and allows for targeted mutagenesis studies. |
| Mechanism of Action | Traps the voltage sensor of domain IV in a "down" conformation. | Elucidates the structural basis for the slowing of channel inactivation. |
| Key Interacting Residues | Specific aspartate residue in the channel's receptor site 3. | Highlights the molecular determinants of toxin affinity and specificity. |
| Role of Glycans | The toxin's C-terminus interacts extensively with a glycan on the channel. | Expands the understanding of toxin-receptor binding to include post-translational modifications. |
Advancements in Recombinant Protein Production and Engineering
The production and engineering of recombinant Lqh alpha IT have presented both challenges and opportunities, leading to innovations in expression systems and the design of novel peptides with tailored functionalities.
Challenges and Innovations in Scorpion Toxin Expression
The low yield of toxins from scorpion venom has historically been a major limitation in their study. The advent of recombinant protein expression techniques has been a game-changer, enabling the large-scale production of specific toxins like Lqh alpha IT. However, the expression of scorpion toxins, which are often small, cysteine-rich peptides, in heterologous systems like Escherichia coli is not without its challenges. These include the potential for incorrect disulfide bond formation, leading to misfolded and inactive proteins, and the formation of inclusion bodies.
To overcome these hurdles, various strategies have been developed. These include the use of fusion partners to enhance solubility and facilitate proper folding, and the co-expression of disulfide bond isomerases. Optimization of expression conditions, such as temperature and inducer concentration, has also been crucial. The successful production of biologically active recombinant Lqh alpha IT has paved the way for its detailed structural and functional characterization.
Designing Modified Peptides with Tailored Specificity
The understanding of the structure-function relationships of Lqh alpha IT has enabled the rational design of modified peptides with altered specificity and activity. By creating chimeric toxins, where domains from different scorpion toxins are swapped, researchers have been able to pinpoint the regions responsible for specific biological effects. For example, a chimera created between Lqh alpha IT and a toxin with different species selectivity demonstrated that specific domains are responsible for the high potency of Lqh alpha IT in insects.
Site-directed mutagenesis has been another powerful tool. By altering specific amino acid residues in the toxin, scientists can probe their contribution to binding and activity. This approach has been used to investigate the importance of key residues in the interaction of Lqh alpha IT with different subtypes of sodium channels. Such studies not only enhance our fundamental understanding but also lay the groundwork for engineering toxins with novel properties, such as enhanced selectivity for specific channel subtypes or improved stability.
Emerging Research Applications Beyond Insecticidal Research
While the primary focus of Lqh alpha IT research has been its insecticidal properties, its unique mode of action and high specificity make it a valuable tool for a range of other research applications. As a highly selective modulator of insect sodium channels, it serves as a powerful pharmacological probe to dissect the physiological roles of these channels in the nervous systems of invertebrates. This can have implications for basic neuroscience research, providing insights into the evolution and function of ion channels.
Furthermore, the principles learned from the interaction of Lqh alpha IT with its target could inform the design of novel therapeutics. Although Lqh alpha IT itself is insect-specific, the detailed understanding of its binding site and mechanism of action can be applied to the development of drugs that target mammalian sodium channels with high specificity. This is particularly relevant for the treatment of channelopathies, which are diseases caused by mutations in ion channel genes.
The engineering of Lqh alpha IT and other scorpion toxins also holds promise for creating novel research tools. For instance, modified toxins could be developed as molecular probes to label and visualize specific sodium channel subtypes in different tissues. While still an emerging area, the foundation of knowledge built around recombinant Lqh alpha IT provides a strong platform for these future explorations.
Tools for Investigating Neuronal Excitability in Model Systems
Lqh alpha IT (Recombinant) has emerged as a valuable molecular tool for the detailed investigation of neuronal excitability in various model systems. Its primary mechanism of action involves the specific targeting of voltage-gated sodium channels (Nav), key proteins responsible for the initiation and propagation of action potentials. By binding to receptor site 3 on the alpha subunit of these channels, Lqh alpha IT slows their inactivation, leading to a prolonged influx of sodium ions and a subsequent increase in neuronal excitability. This property allows researchers to precisely manipulate the firing patterns of neurons and study the consequences of enhanced excitability in controlled experimental settings.
The utility of Lqh alpha IT extends across different research models, from single-cell preparations to more complex neuronal networks. In heterologous expression systems, such as Human Embryonic Kidney (HEK) 293 cells engineered to express specific sodium channel subtypes, Lqh alpha IT has been instrumental in dissecting the molecular determinants of channel gating and toxin sensitivity. For instance, studies using this system have elucidated the critical role of specific amino acid residues in the S3-S4 linker of domain 4 of the Nav channel in determining the binding affinity of Lqh alpha IT.
Beyond these simplified systems, the principles derived from such studies can be applied to more physiologically relevant models, including primary neuronal cultures and brain slice preparations. While direct studies utilizing Lqh alpha IT in these specific complex models are not extensively detailed in the provided search results, the well-characterized effects of the toxin on sodium channel kinetics provide a strong foundation for its use in these systems to induce and study states of hyperexcitability, mimicking conditions seen in pathological states like epilepsy.
The following table summarizes the kinetic effects of Lqh alpha IT on cloned rat skeletal muscle sodium channels (µI) expressed in HEK 293 cells, demonstrating its potent ability to modify channel function.
Probing Sodium Channelopathies and Related Mechanisms in Research
The high specificity and subtype selectivity of Lqh alpha IT make it a powerful probe for investigating the molecular basis of sodium channelopathies, a group of neurological disorders caused by mutations in genes encoding sodium channel subunits. These disorders encompass a wide range of conditions, including certain forms of epilepsy, cardiac arrhythmias, and peripheral neuropathies. A key challenge in studying these diseases is understanding how specific mutations alter channel function and contribute to the disease phenotype.
Lqh alpha IT's differential affinity for various Nav channel subtypes provides a unique opportunity to dissect the contribution of specific channels to neuronal function and dysfunction. Research has shown that the sensitivity of sodium channels to Lqh alpha IT is determined by subtle variations in the amino acid sequence of the channel's alpha subunit. For example, the affinity of Lqh alpha IT is significantly influenced by an aspartate residue at a specific position (Asp1428 in rNav1.4); mutation of this residue to a glutamate (B1630785), as found in Nav1.1-1.3 channels, can abolish the interaction. Furthermore, the presence of a lysine (B10760008) or threonine at another key position (Lys1432 in rNav1.4) can also dramatically alter the toxin's binding affinity.
This exquisite sensitivity to amino acid sequence allows researchers to use Lqh alpha IT to:
Functionally characterize channelopathy-associated mutations: By expressing mutant channels in heterologous systems, researchers can assess how a specific mutation alters the channel's sensitivity to Lqh alpha IT. This can provide insights into how the mutation affects the channel's structure and gating properties.
Differentiate between sodium channel subtypes: The distinct pharmacological profile of Lqh alpha IT against different Nav subtypes can be exploited to identify the specific channels involved in a particular physiological or pathophysiological process.
Investigate the molecular mechanisms of toxin-channel interactions: The combinatorial effect of different amino acid residues on Lqh alpha IT binding provides a model system for understanding the principles of protein-protein interactions and how they can be disrupted by genetic mutations.
The table below illustrates the influence of specific amino acid residues on the interaction of Lqh alpha IT with voltage-gated sodium channels, highlighting its potential as a tool to probe the structural and functional consequences of mutations.
Future research will likely see the expanded use of Lqh alpha IT and other subtype-selective toxins in conjunction with advanced techniques such as cryo-electron microscopy and sophisticated electrophysiological and fluorescence-based assays to further unravel the complexities of sodium channel function in health and disease.
Q & A
Q. How can researchers design experiments to distinguish allosteric vs. orthosteric effects of Lqh alpha IT (Recombinant)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
